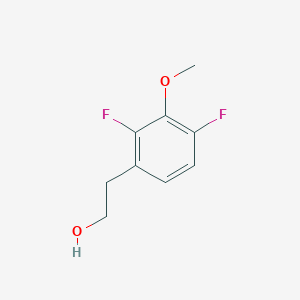

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

Oxidation: 2-(2,4-Difluoro-3-methoxyphenyl)ethanal, 2-(2,4-Difluoro-3-methoxyphenyl)ethanoic acid.

Reduction: 2-(2,4-Difluoro-3-methoxyphenyl)ethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring phenolic compounds.

Industry: Used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,6-Difluoro-4-methoxyphenyl)ethan-1-ol

- 2,2-Difluoro-2-phenylethan-1-ol

- 1-(2-Hydroxy-4-methoxyphenyl)ethanone

Comparison

Compared to similar compounds, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain chemical and biological applications.

Biological Activity

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol, a fluorinated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, synthesis methods, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl moiety that contributes to its unique biological properties. The presence of fluorine atoms enhances lipophilicity and binding affinity for biological targets. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms may increase the compound's selectivity and potency against these targets, potentially modulating various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines in cell cultures. The results of these experiments are displayed in Table 2.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 100 |

| IL-1β | 120 | 60 |

These results indicate that the compound may serve as a therapeutic agent in inflammatory diseases.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and reductions. Its applications extend beyond biology into medicinal chemistry, where it serves as a building block for developing novel pharmaceuticals aimed at various diseases.

Case Studies

- Antimicrobial Efficacy Study : A study published in Frontiers in Pharmacology evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. Results showed that it was effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

- Inflammation Model : In a murine model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to controls. This study suggests its potential utility in treating inflammatory conditions .

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H10F2O2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,12H,4-5H2,1H3 |

InChI Key |

DHVJIQYKYZRHFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1F)CCO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.